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Introduction

Sodium aurothiomalate is a gold-based compound historically used as a disease-modifying
antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. Its therapeutic effects
are attributed to its ability to modulate the immune system and suppress inflammatory
responses. A key aspect of its mechanism of action involves the alteration of cytokine
production, particularly the inhibition of pro-inflammatory cytokines and the potential
enhancement of anti-inflammatory cytokines. This application note provides detailed protocols
for monitoring the in vitro effects of sodium aurothiomalate on cytokine profiles from human
peripheral blood mononuclear cells (PBMCs) and summarizes expected quantitative changes
in key inflammatory mediators.

Mechanism of Action: Modulation of Inflammatory
Signaling Pathways

Sodium aurothiomalate exerts its anti-inflammatory effects by interfering with key signaling
pathways involved in the production of inflammatory cytokines. One of the primary targets is
the Nuclear Factor-kappa B (NF-kB) signaling cascade. In inflammatory conditions, stimuli such
as lipopolysaccharide (LPS) lead to the activation of the IkB kinase (IKK) complex, which then
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phosphorylates the inhibitory protein IkBa. This phosphorylation targets IkBa for degradation,
allowing the NF-kB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of
genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-a),
Interleukin-1 beta (IL-1f3), and Interleukin-6 (IL-6). Sodium aurothiomalate is understood to
inhibit this pathway, thereby reducing the production of these key inflammatory mediators.[1][2]

[3]

Furthermore, some evidence suggests that gold compounds may also promote the production
of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in dampening
inflammatory responses.

Data Presentation: Expected Effects of Sodium
Aurothiomalate on Cytokine Secretion

The following table summarizes the anticipated dose-dependent effects of sodium
aurothiomalate on the secretion of key pro- and anti-inflammatory cytokines from LPS-
stimulated human PBMCs. The data presented is a representative synthesis based on
available literature and illustrates the expected trends. Actual results may vary depending on
experimental conditions.
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Treatment
Group

TNF-o (pg/mL)

IL-1B (pg/mL)

IL-6 (pg/mL)

IL-10 (pg/mL)

Untreated

Control

<50

<20

<100

<40

LPS (100 ng/mL)

1200 + 150

800 + 100

2500 + 300

200 =50

LPS +

Aurothiomalate
(1 pg/mL)

1050 + 130

750 + 90

2300 + 280

250 =60

LPS +
Aurothiomalate
(10 pg/mL)

700 =90

500 + 70

1500 + 200

400 + 70

LPS +
Aurothiomalate
(50 pg/mL)

400 + 60

250 + 50

800 + 110

600 + 80

Mandatory Visualizations
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Experimental Workflow for Monitoring Cytokine Profiles
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Experimental Workflow Diagram
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Aurothiomalate Inhibition of the NF-kB Signaling Pathway
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Experimental Protocols

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque
density gradient centrifugation.

o Materials:
o Whole blood collected in heparinized tubes
o Ficoll-Paque PLUS
o Phosphate-Buffered Saline (PBS), sterile
o RPMI-1640 culture medium
o Fetal Bovine Serum (FBS)
o Penicillin-Streptomycin solution
o 50 mL conical tubes
o Serological pipettes
o Centrifuge
e Procedure:
o Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

o Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50
mL conical tube, minimizing mixing of the two layers.

o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

o After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the
mononuclear cell layer at the interface undisturbed.
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o Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a
new 50 mL conical tube.

o Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge
at 300 x g for 10 minutes at room temperature.

o Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640
medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

o Perform a cell count and viability assessment using a hemocytometer and trypan blue
exclusion.

2. In Vitro Treatment of PBMCs with Sodium Aurothiomalate and LPS

This protocol details the culture and treatment of isolated PBMCs to assess the effect of
sodium aurothiomalate on cytokine production.

e Materials:
o |solated human PBMCs
o Complete RPMI-1640 medium
o Sodium Aurothiomalate (stock solution prepared in sterile water)
o Lipopolysaccharide (LPS) from E. coli (stock solution prepared in sterile PBS)
o 96-well flat-bottom cell culture plates
o Humidified incubator (37°C, 5% COz2)
e Procedure:

o Resuspend the PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10°
cells/mL.

o Seed 100 pL of the cell suspension (1 x 10° cells) into each well of a 96-well plate.
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o Prepare serial dilutions of sodium aurothiomalate in complete RPMI-1640 medium to
achieve 2x the final desired concentrations (e.g., 2 pg/mL, 20 pg/mL, and 100 pg/mL for
final concentrations of 1, 10, and 50 pg/mL).

o Add 50 pL of the appropriate sodium aurothiomalate dilution or vehicle control (complete
RPMI-1640 medium) to the corresponding wells.

o Pre-incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO..

o Prepare a 4x working solution of LPS in complete RPMI-1640 medium (e.g., 400 ng/mL for
a final concentration of 100 ng/mL).

o Add 50 pL of the LPS solution to all wells except for the untreated control wells. Add 50 pL
of complete RPMI-1640 medium to the untreated control wells.

o The final volume in each well should be 200 pL.
o Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO:-.
3. Measurement of Cytokine Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for quantifying the levels of TNF-q, IL-1(, IL-6, and
IL-10 in the cell culture supernatants using commercially available ELISA kits. Follow the
manufacturer's instructions for each specific Kkit.

e Materials:
o Cell culture supernatants from the in vitro treatment experiment
o Commercially available ELISA kits for human TNF-a, IL-1f3, IL-6, and IL-10
o ELISA plate reader
o Distilled or deionized water
o Wash buffer (as provided in the kit or PBS with 0.05% Tween-20)

o Assay diluent (as provided in the kit)
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o Substrate solution (e.g., TMB)

o Stop solution

e Procedure:

o After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet
the cells.

o Carefully collect the supernatants from each well without disturbing the cell pellet and
transfer to a new plate or microcentrifuge tubes. Supernatants can be stored at -80°C if
not analyzed immediately.

o Prepare the cytokine standards and samples according to the ELISA kit manufacturer's
protocol. It may be necessary to dilute the supernatants to fall within the linear range of
the standard curve.

o Add 100 uL of standards and samples to the appropriate wells of the antibody-coated
ELISA plate.

o Incubate the plate as per the manufacturer's instructions (typically 2 hours at room
temperature or overnight at 4°C).

o Wash the wells several times with wash buffer.

o Add 100 pL of the detection antibody to each well and incubate as directed.

o Wash the wells again.

o Add 100 pL of the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

o Wash the wells a final time.

o Add 100 pL of the substrate solution and incubate in the dark until color develops.

o Add 100 pL of the stop solution to each well.
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o Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using an
ELISA plate reader.

o Generate a standard curve by plotting the absorbance values of the standards against
their known concentrations.

o Use the standard curve to calculate the concentration of each cytokine in the experimental

samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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